N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and aldehyde.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.
Medicine: It has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific enzyme or biological target .
Comparison with Similar Compounds
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff bases such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the ethoxy group in N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide makes it unique and can influence its solubility and interaction with other molecules .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14-7-5-4-6-12(14)10-16-17-15(18)13-8-9-20-11(13)2/h4-10H,3H2,1-2H3,(H,17,18)/b16-10+ |
InChI Key |
RRMVHWXDDCZWDA-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
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